molecular formula C11H14N2 B14579528 1H-Indazole, 3-(2-methylpropyl)- CAS No. 61485-21-0

1H-Indazole, 3-(2-methylpropyl)-

Cat. No.: B14579528
CAS No.: 61485-21-0
M. Wt: 174.24 g/mol
InChI Key: BWEXVCYQIGGUSX-UHFFFAOYSA-N
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Description

1H-Indazole, 3-(2-methylpropyl)- is a chemical compound featuring the indazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged structure in pharmaceutical research due to its widespread biological properties . This scaffold is found in compounds investigated for a broad spectrum of therapeutic areas, including as anti-cancer, anti-inflammatory, anti-bacterial, and anti-Parkinson's agents . The specific substitution pattern of 1H-Indazole, 3-(2-methylpropyl)- may be of value for researchers exploring structure-activity relationships (SAR) or developing novel synthetic methodologies. Indazole derivatives are frequently synthesized and modified to create targeted molecular probes and potential drug candidates . This product is provided for research purposes to support investigations in these areas. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61485-21-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(2-methylpropyl)-2H-indazole

InChI

InChI=1S/C11H14N2/c1-8(2)7-11-9-5-3-4-6-10(9)12-13-11/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

BWEXVCYQIGGUSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C2C=CC=CC2=NN1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1h Indazole, 3 2 Methylpropyl

Retrosynthetic Analysis of the 1H-Indazole, 3-(2-methylpropyl)- Framework

Retrosynthetic analysis provides a logical approach to designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1H-Indazole, 3-(2-methylpropyl)-, the primary disconnection is at the C3-isobutyl bond and the N-N bond of the indazole ring.

A key strategy involves the formation of the indazole ring as a final step or functionalizing a pre-formed indazole core. One common retrosynthetic pathway begins with the disconnection of the C3-substituent, leading to a 3-functionalized indazole intermediate, such as a 3-halo- or 3-boronated indazole. This intermediate can then be coupled with an appropriate isobutyl-containing reagent.

Another approach involves building the indazole ring from a substituted benzene (B151609) derivative that already contains the isobutyl group or a precursor. This often involves the cyclization of a hydrazine (B178648) derivative.

Classical and Modern Synthetic Routes for the Indazole Core

The synthesis of the indazole nucleus is a well-established field with a variety of methods available. benthamdirect.combohrium.com

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are fundamental to forming the bicyclic indazole structure. Some prominent methods include:

Davis-Beirut Reaction : This reaction provides an efficient route to 2H-indazoles from o-nitrobenzaldehydes and primary amines under both acidic and basic conditions. wikipedia.orgnih.gov While it primarily yields 2H-indazoles, these can sometimes be converted to the 1H-isomers. wikipedia.org The reaction is notable for using inexpensive starting materials and avoiding toxic metals. wikipedia.org

Intramolecular Cyclization of Arylhydrazones : Arylhydrazones can undergo intramolecular cyclization to form 1H-indazoles. rsc.org An electrochemical approach using anodic oxidation has been developed for this transformation, offering a sustainable method. rsc.org

[3+2] Cycloaddition Reactions : The reaction of arynes with diazo compounds is a powerful method for synthesizing 3-substituted indazoles. acs.orgfigshare.com This can be achieved by reacting readily available N-tosylhydrazones with arynes under mild conditions. acs.orgthieme-connect.com

From 2-Aminophenones : A metal-free, one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives can produce indazoles in good yields under mild and operationally simple conditions. organic-chemistry.org

Copper-Mediated Cyclization : An intramolecular Ullmann reaction of a hydrazone derived from a substituted benzene can yield the corresponding 1H-indazole. thieme-connect.com

Functionalization Strategies for the Indazole Nucleus

Once the indazole core is formed, it can be functionalized at various positions. The C3 position is of particular interest for introducing diverse substituents.

Halogenation : The introduction of a halogen, such as iodine or bromine, at the C3 position is a common strategy. chim.it This is often achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). chim.it The resulting 3-haloindazoles are versatile intermediates for cross-coupling reactions. chim.it

Borylation : Direct C-H borylation at the C3 position can be achieved using iridium catalysts, providing 3-borylated indazoles that are also suitable for subsequent cross-coupling reactions. researchgate.net

Metal-Catalyzed Cross-Coupling : Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are widely used to introduce aryl and other groups at the C3 position of 3-halo or 3-borylated indazoles. researchgate.net

Direct C-H Functionalization : In recent years, direct C-H functionalization has emerged as an efficient strategy for modifying the indazole ring, reducing the need for pre-functionalized starting materials. rsc.orgbits-pilani.ac.in This can be achieved through transition metal catalysis or radical pathways. rsc.org

Introduction of the 3-(2-methylpropyl) Substituent: Methods and Challenges

The introduction of the isobutyl group at the C3 position of the indazole ring can be accomplished through several methods, each with its own set of challenges.

Cross-Coupling Reactions : A 3-halo-1H-indazole can be coupled with an isobutyl-containing organometallic reagent, such as isobutylmagnesium bromide (a Grignard reagent) or isobutylboronic acid, using a palladium or nickel catalyst. A challenge here is to control the regioselectivity, as N-alkylation can be a competing reaction.

Radical Alkylation : Radical-mediated C-H alkylation can be a direct way to introduce the isobutyl group. This might involve the generation of an isobutyl radical from a suitable precursor which then attacks the C3 position of the indazole.

From a Dianion Intermediate : The dianion of 3-bromo-1H-indazole can be prepared and reacted with an isobutyl electrophile, such as isobutyl bromide, to yield the 3-substituted product. lookchem.com

A significant challenge in the synthesis of 3-alkyl-1H-indazoles is controlling the regioselectivity of N-alkylation versus C-alkylation, especially when the indazole nitrogen is unprotected. Protecting the indazole nitrogen can direct the reaction to the C3 position, but this adds extra steps to the synthesis.

Stereoselective Synthesis Approaches for 1H-Indazole, 3-(2-methylpropyl)- and Analogues

For analogues of 1H-Indazole, 3-(2-methylpropyl)- that may contain a chiral center on the substituent, stereoselective synthesis becomes crucial.

Chiral Auxiliaries : The use of chiral auxiliaries attached to the isobutyl group or the indazole can guide the stereochemical outcome of the reaction.

Asymmetric Catalysis : Enantioselective methods, such as copper-hydride catalyzed C3-allylation of N-(benzoyloxy)indazoles, have been developed to create C3-quaternary chiral centers with high enantioselectivity. nih.gov While this specific example is for allylation, the principle of using a chiral catalyst to control the stereochemistry of C-C bond formation at the C3 position can be extended to other alkyl groups.

Resolution of Racemates : If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Sustainable and Green Chemistry Methodologies in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to reduce environmental impact. benthamdirect.combohrium.com

Catalyst-Based Approaches : The use of catalysts, including transition metals, acids, and bases, can enhance reaction efficiency and selectivity, often under milder conditions. benthamdirect.combohrium.com

Microwave-Assisted Synthesis : Microwave irradiation has been shown to be an efficient method for the functionalization of indazoles, often leading to shorter reaction times and higher yields compared to conventional heating. rasayanjournal.co.in

Electrochemical Synthesis : Electrochemical methods, such as the anodic oxidation of arylhydrazones, provide a sustainable route for indazole synthesis. rsc.org

Green Solvents and Catalysts : The use of environmentally benign solvents and natural catalysts, such as lemon peel powder under ultrasound irradiation, has been explored for the synthesis of 1H-indazoles. researchgate.netsamipubco.com

Photocatalysis : Visible-light-induced reactions, such as the deoxygenative cyclization of o-carbonyl azobenzenes, offer a metal- and hydrogen-source-free method for indazole synthesis. rsc.org

Below is an interactive data table summarizing some of the synthetic methods for the indazole core.

Reaction Name/Type Starting Materials Key Reagents/Conditions Primary Product Reference(s)
Davis-Beirut Reactiono-Nitrobenzaldehydes, Primary aminesAcid or base catalysis2H-Indazoles wikipedia.orgnih.gov
Intramolecular CyclizationArylhydrazonesElectrochemical anodic oxidation1H-Indazoles rsc.org
[3+2] CycloadditionArynes, N-TosylhydrazonesMild conditions3-Substituted indazoles acs.orgfigshare.com
From 2-Aminophenones2-Aminophenones, Hydroxylamine derivativesMetal-free, one-potIndazoles organic-chemistry.org
Copper-Mediated CyclizationSubstituted benzene hydrazoneCopper catalyst, Ullmann reaction1H-Indazole thieme-connect.com

Synthesis of Radiolabeled 1H-Indazole, 3-(2-methylpropyl)- for Mechanistic Probes

The choice of radionuclide is paramount and is typically between tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). Tritium labeling often offers higher specific activity and can be introduced in the later stages of a synthetic sequence, which is often a significant advantage. nih.gov Carbon-14 provides a metabolically stable label, as it is incorporated into the carbon skeleton of the molecule.

A plausible approach for the tritium labeling of 1H-Indazole, 3-(2-methylpropyl)- would involve a catalytic halogen-tritium exchange reaction on a suitable halogenated precursor. This method is widely employed for the tritiation of aromatic and heterocyclic compounds. nih.gov

Hypothetical Synthetic Route for [³H]-1H-Indazole, 3-(2-methylpropyl)-

A proposed multi-step synthesis is outlined below, starting from a commercially available or readily synthesized precursor.

Step 1: Synthesis of a Halogenated Precursor

The synthesis would commence with a suitable halogenated precursor, for instance, a bromo-substituted indazole derivative. The synthesis of various substituted indazoles has been extensively reviewed and often involves the cyclization of ortho-substituted phenylhydrazines or related compounds. nih.gov For this hypothetical synthesis, we will consider the use of a pre-formed bromo-indazole core.

Step 2: Catalytic Tritiation

The key radiolabeling step would involve the catalytic reduction of the bromo-precursor with tritium gas (³H₂). A noble metal catalyst, such as palladium on carbon (Pd/C), is commonly used to facilitate this exchange. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

The reaction would proceed as follows:

Bromo-1H-Indazole, 3-(2-methylpropyl)- + ³H₂ --(Pd/C, Base)--> [³H]-1H-Indazole, 3-(2-methylpropyl)-

This method allows for the introduction of the tritium label at a specific position, provided a regioselectively halogenated precursor is used.

Step 3: Purification and Analysis

Following the tritiation reaction, the crude product would be a mixture containing the desired radiolabeled compound, the unlabeled starting material, and various byproducts. Purification is crucial to ensure high radiochemical purity. This is typically achieved using high-performance liquid chromatography (HPLC), which can effectively separate the labeled compound from impurities.

The identity and purity of the final [³H]-1H-Indazole, 3-(2-methylpropyl)- would be confirmed by a combination of analytical techniques. HPLC with in-line radioactivity detection would be used to determine the radiochemical purity. Mass spectrometry would confirm the molecular weight and the incorporation of the tritium label. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³H-NMR, could be employed to determine the precise location of the tritium atom(s) within the molecule.

Hypothetical Research Findings

The successful synthesis of [³H]-1H-Indazole, 3-(2-methylpropyl)- would yield a high-purity radioligand suitable for a range of in vitro and in vivo studies. The data generated from such a synthesis can be summarized in the following table.

ParameterHypothetical Value
Radiochemical Yield 15-30%
Specific Activity 20-30 Ci/mmol
Radiochemical Purity >98% (by HPLC)
Analytical Methods HPLC, Mass Spectrometry, ³H-NMR

The availability of this radiolabeled probe would be instrumental in elucidating the mechanism of action of 1H-Indazole, 3-(2-methylpropyl)-. For example, it could be used in receptor binding assays to determine its affinity and selectivity for specific protein targets. In animal models, it would enable quantitative whole-body autoradiography to visualize its distribution in various tissues and organs, providing key insights into its pharmacokinetic properties. Such studies are fundamental in the preclinical development of new therapeutic agents. mdpi.com

Chemical Reactivity and Mechanistic Studies of 1h Indazole, 3 2 Methylpropyl

Electrophilic Aromatic Substitution on the Indazole Core of the Compound

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic systems. In the case of indazoles, the position of substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. The benzene (B151609) ring of the indazole nucleus is generally the site of electrophilic attack.

Nitration: The nitration of indazoles can be unpredictable. For instance, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has also been reported. chim.it For 1H-Indazole, 3-(2-methylpropyl)-, the electron-donating isobutyl group at the 3-position would be expected to activate the benzene ring towards electrophilic attack, likely directing nitration to the 5- and 7-positions.

Halogenation: Halogenation of indazoles is a crucial transformation for introducing a handle for further functionalization, such as cross-coupling reactions. chim.it

Bromination: The bromination of indazoles can be achieved using various reagents. For example, ultrasound-assisted bromination at the C3 position has been reported using dibromohydantoin. nih.gov However, for 3-substituted-1H-indazoles, bromination typically occurs on the benzene ring. The use of N-bromosuccinimide (NBS) can lead to bromination at the C5 position of the indazole ring. researchgate.net In the case of 4-substituted NH-free indazoles, regioselective C7 bromination has been achieved, and using two equivalents of NBS can lead to 5,7-dibromination. nih.gov Given the directing effect of the isobutyl group, bromination of 1H-Indazole, 3-(2-methylpropyl)- would likely yield a mixture of 5-bromo and 7-bromo isomers.

Iodination: Iodination of unprotected indazoles is often carried out using iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as DMF. chim.it This method typically results in substitution at the 3-position. chim.it However, with the 3-position already occupied in 1H-Indazole, 3-(2-methylpropyl)-, iodination would be directed to the benzene portion of the molecule.

Sulfonation: The sulfonation of indazole derivatives has been reported, leading to the formation of indazole sulfonic acids. rsc.org While specific studies on the sulfonation of 3-alkyl-1H-indazoles are limited, it is anticipated that the reaction would proceed on the benzene ring, with the position of substitution influenced by the isobutyl group and reaction conditions.

Nucleophilic Reactions and Functional Group Transformations

The indazole ring system can undergo various nucleophilic reactions, primarily at the nitrogen atoms, and the isobutyl group can be a site for functional group transformations.

N-Alkylation: The N-alkylation of indazoles is a common reaction that can lead to a mixture of N-1 and N-2 isomers. nih.govbeilstein-journals.org The regioselectivity of this reaction is influenced by the solvent, base, and the nature of the substituent at the 3-position. nih.govbeilstein-journals.org For 3-substituted indazoles, the use of sodium hydride in THF has been shown to favor N-1 alkylation. nih.govglobalauthorid.com Specifically, for indazoles with a 3-tert-butyl group, which is sterically similar to an isobutyl group, greater than 99% N-1 regioselectivity has been observed. nih.govglobalauthorid.com Conversely, using trifluoromethanesulfonic acid or copper(II) triflate as a catalyst with alkyl 2,2,2-trichloroacetimidates can promote selective N-2 alkylation. organic-chemistry.org

Functional Group Transformations of the Isobutyl Group: While the isobutyl group itself is relatively unreactive, transformations could be envisioned under specific conditions. For instance, free-radical halogenation could potentially introduce a halogen onto the isobutyl chain, which could then be subjected to further nucleophilic substitution or elimination reactions.

Heterocyclic Ring Opening and Rearrangement Studies

The indazole ring is generally stable; however, under certain conditions, it can undergo ring-opening and rearrangement reactions.

N-protected indazoles, in the presence of a strong base, can undergo an undesirable ring-opening reaction to form o-aminobenzonitriles. acs.org This occurs through deprotonation at the C3 position, followed by a Kemp-type elimination. acs.org However, unprotected indazoles, such as 1H-Indazole, 3-(2-methylpropyl)-, are more resilient to this type of ring-opening because the N-H bond is deprotonated in situ, preventing the C3 deprotonation. acs.org Fused 2H-indazoles are also known to undergo ring-opening reactions when treated with nucleophiles or electrophiles. nih.gov Additionally, nucleophilic ring-opening of oxazolo- and oxazino[3,2-b]indazoles can lead to the formation of 2-substituted-1H-indazolones. nih.govnih.gov

Transition Metal-Catalyzed Reactions Involving 1H-Indazole, 3-(2-methylpropyl)-

Transition metal-catalyzed reactions have become powerful tools for the functionalization of heterocyclic compounds like indazoles. researchgate.netnih.gov

C-H Activation and Functionalization

Direct C-H activation and functionalization offer an efficient way to introduce new substituents onto the indazole core. nih.govnih.gov Rhodium(III)-catalyzed C-H functionalization of azobenzenes with aldehydes has been used to synthesize 2H-indazoles. nih.gov Similarly, cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascades have been developed for indazole synthesis. acs.org For 1H-Indazole, 3-(2-methylpropyl)-, direct C-H activation could potentially occur at various positions on the benzene ring, with the regioselectivity being controlled by the choice of catalyst and directing group, if any.

Cross-Coupling Reactions and Heteroatom Introduction

Cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of 1H-Indazole, 3-(2-methylpropyl)-, prepared via electrophilic halogenation, would be valuable substrates for these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organic halide. A bromo- or iodo-substituted 3-isobutyl-1H-indazole could be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl groups. For example, C7 palladium-catalyzed Suzuki-Miyaura cross-coupling has been successfully applied to 4-substituted NH-free indazoles. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. A halogenated 3-isobutyl-1H-indazole could be reacted with a variety of amines in the presence of a palladium catalyst to introduce amino substituents.

Heteroatom Introduction: Besides C-C and C-N bond formation, methods for introducing other heteroatoms have been developed. For example, C-S couplings of bromoindazoles with thiols have been reported. acs.org

Oxidation and Reduction Chemistry of the Indazole System

The indazole ring system can undergo both oxidation and reduction reactions.

Oxidation: Oxidation of the indazole ring can be challenging due to its aromatic nature. However, oxidation of partially hydrogenated indazoles can lead to aromatization. For example, 3,3a,4,5-tetrahydro-2H-benzo[g]indazoles can be oxidized to the corresponding benzo[g]indazoles using I2/DMSO or CuCl2/DMSO. researchgate.net

Reduction: The reduction of the indazole ring is also possible. For instance, a spiro-3H-indazole has been reduced to a functionalized 1H-indazole using sodium borohydride. orgsyn.org The nitro group, if introduced onto the benzene ring of 1H-Indazole, 3-(2-methylpropyl)-, could be readily reduced to an amino group, providing a versatile intermediate for further derivatization. The reduction of 5-nitroindazole (B105863) to its corresponding amine has been reported. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 1h Indazole, 3 2 Methylpropyl

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and structural features of a molecule through precise mass measurement and fragmentation analysis. For 1H-Indazole, 3-(2-methylpropyl)-, the molecular weight is 174.1157 g/mol . HRMS can confirm this with high accuracy.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of related indazole compounds provides a basis for predicting these pathways. nih.govrsc.org The fragmentation of the parent 1H-indazole typically shows major peaks at m/z 118 (the molecular ion), 91, and 64. nist.gov For 3-substituted indazoles, a primary fragmentation event is often the cleavage of the substituent at the C3 position.

The expected fragmentation pattern for 1H-Indazole, 3-(2-methylpropyl)- would likely involve:

An initial molecular ion peak [M]⁺ at m/z 174.

Loss of a propyl radical (•C₃H₇) via McLafferty rearrangement or loss of an isobutyl radical (•C₄H₉) through alpha-cleavage, leading to significant fragment ions.

A key fragment corresponding to the indazole acylium cation at m/z 145.0398 is a common feature in similar structures. nih.gov

Subsequent fragmentation of the indazole ring would produce ions at m/z 91 and 77, corresponding to tropylium (B1234903) and phenyl cations, respectively. rsc.org

Isotopic pattern analysis, which compares the measured isotopic distribution with theoretical predictions for a given molecular formula, serves to unambiguously confirm the elemental composition. rsc.org

Table 1: Expected High-Resolution Mass Spectrometry Data for 1H-Indazole, 3-(2-methylpropyl)-

m/z (Expected)FormulaIon IdentityNotes
175.1233[C₁₁H₁₅N₂]⁺[M+H]⁺Protonated molecule, common in ESI
174.1157[C₁₁H₁₄N₂]⁺•[M]⁺•Molecular ion, expected in EI
131.0604[C₈H₇N₂]⁺[M-C₃H₇]⁺Loss of propyl radical
117.0706[C₈H₉N]⁺•[M-C₃H₅N]⁺•Result of ring fragmentation
91.0542[C₇H₇]⁺Tropylium ionCharacteristic aromatic fragment

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, HMBC)

While specific 2D NMR spectra for 1H-Indazole, 3-(2-methylpropyl)- are not widely published, the expected correlations can be inferred from the analysis of analogous structures. ipb.ptnih.gov Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. mdpi.com

¹H NMR: The spectrum would show distinct signals for the four aromatic protons on the benzene (B151609) ring, typically in the range of δ 7.0-8.2 ppm. The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to C3.

¹³C NMR: The spectrum would display 9 unique carbon signals (four for the isobutyl group and five for the indazole aromatic system, accounting for symmetry).

HMBC: This experiment is crucial for establishing connectivity. Key correlations would be observed from the methylene protons of the isobutyl group to the C3, C3a, and C4 carbons of the indazole ring, confirming the substitution site.

NOESY: This technique reveals through-space proximity of protons. A NOESY spectrum could show correlations between the methylene protons of the isobutyl group and the H4 proton of the indazole ring, providing information about the preferred conformation of the isobutyl group relative to the ring.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

PositionExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Key HMBC Correlations (from ¹H)
4~7.7~120C3, C5, C7a
5~7.1~120C3a, C7
6~7.3~126C4, C7a
7~7.5~110C3a, C5
1' (CH₂)~2.9 (d)~36C3, C2', C3'
2' (CH)~2.2 (m)~28C1', C3'
3' (CH₃)~1.0 (d)~22C1', C2'

X-ray Crystallography for Solid-State Conformational Analysis

A definitive single-crystal X-ray structure for 1H-Indazole, 3-(2-methylpropyl)- has not been reported in publicly accessible databases. However, crystallographic studies on the 1H-indazole family reveal common and interesting solid-state behaviors. researchgate.net 1H-indazoles frequently self-assemble through N-H···N hydrogen bonds to form supramolecular structures such as dimers, trimers, or infinite chains (catemers). researchgate.netnih.gov

The specific packing arrangement is influenced by the nature and size of the substituent at the C3 position. For 1H-Indazole, 3-(2-methylpropyl)-, it is plausible that the isobutyl group would sterically influence the hydrogen bonding network, potentially favoring one motif over others. The conformation of the flexible isobutyl chain, including the torsion angles around the C3-C1' and C1'-C2' bonds, would be precisely determined in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Indazole Ring Vibrations:

N-H Stretch: A broad band in the FT-IR spectrum around 3100-3300 cm⁻¹, characteristic of the hydrogen-bonded N-H group.

Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹.

C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region. For a related compound, 3-methyl-1-propyl-1H-indazole, a notable IR peak appears at 1583 cm⁻¹. rsc.org

Ring Breathing/Deformation Modes: These appear in the fingerprint region (< 1400 cm⁻¹) and are characteristic of the indazole scaffold.

Isobutyl Group Vibrations:

Aliphatic C-H Stretches: Strong bands in the 2850-2960 cm⁻¹ region.

CH₂ and CH₃ Bending Vibrations: Bands around 1465 cm⁻¹ (scissoring) and 1370 cm⁻¹ (umbrella).

Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl chain. nih.govresearchgate.net

Table 3: Expected Vibrational Frequencies and Assignments

Frequency Range (cm⁻¹)Vibrational ModeSpectroscopy
3100-3300N-H stretch (H-bonded)FT-IR
3000-3100Aromatic C-H stretchFT-IR, Raman
2850-2960Aliphatic C-H stretchFT-IR, Raman
1580-1620C=C/C=N stretchFT-IR, Raman
1450-1470CH₂/CH₃ bend (scissoring)FT-IR
740-780C-H out-of-plane bend (ortho-disubstituted)FT-IR

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

The molecule 1H-Indazole, 3-(2-methylpropyl)- is itself achiral as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiroptical techniques like Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) would not be applicable for determining its enantiomeric purity or absolute configuration in solution.

Computational and Theoretical Chemistry of 1h Indazole, 3 2 Methylpropyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of "1H-Indazole, 3-(2-methylpropyl)-". These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of indazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov

The molecular electrostatic potential (MEP) is another key aspect analyzed through DFT. nih.gov MEP maps are valuable for predicting the sites for electrophilic and nucleophilic attacks, offering a visual representation of the charge distribution across the molecule. nih.gov For indazole derivatives, these studies help in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Recent research on novel indazole derivatives has utilized DFT to study their physicochemical properties. For instance, a computational study on N-alkylated indazole derivatives employed the B3LYP/6-311+ level of theory to analyze their electrostatic potential and HOMO-LUMO energy gaps. nih.gov Such studies are foundational for predicting the reactivity and potential biological activity of compounds like "1H-Indazole, 3-(2-methylpropyl)-".

Ab Initio Methods for Accurate Energy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide highly accurate energy predictions. youtube.com These methods are crucial for understanding the stability of different tautomeric forms of indazole. For the parent indazole, ab initio calculations at the MP2/6-31G** level have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This trend is generally observed for indazole derivatives, suggesting that "1H-Indazole, 3-(2-methylpropyl)-" would also favor the 1H tautomeric form. austinpublishinggroup.comchemicalbook.com The accuracy of these predictions is vital for understanding the compound's behavior in different environments. nih.gov

Conformer Analysis and Conformational Landscapes

The 3-(2-methylpropyl) substituent introduces conformational flexibility to the indazole core. Conformational analysis, often performed using molecular mechanics and semiempirical quantum-mechanical techniques, is essential to identify the most stable conformers and to understand the energy barriers between them. researchgate.net For similar substituted indazoles, these studies have been used to correlate conformational preferences with biological activity. researchgate.net Understanding the conformational landscape of "1H-Indazole, 3-(2-methylpropyl)-" is critical for predicting its interaction with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

In silico methods like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how "1H-Indazole, 3-(2-methylpropyl)-" might interact with biological macromolecules.

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor. For various indazole derivatives, docking has been used to identify key interactions with the active sites of proteins, such as kinases. nih.govmdpi.comindexcopernicus.com These studies can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.comacs.org

Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time, assessing the stability of the binding mode. mdpi.comyoutube.com For indazole-based compounds, MD simulations have been used to confirm the stability of docked poses and to analyze the flexibility of the ligand and protein. mdpi.comsigmaaldrich.com These simulations are often run for extended periods (e.g., 100 ns) to ensure the reliability of the predicted interactions. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts. github.io For indazole derivatives, Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level (e.g., B3LYP/6-311++G(d,p)) have shown good agreement with experimental NMR data. nih.govresearchgate.net These calculations can help in the structural elucidation of new compounds and in assigning the correct isomers. nih.gov The prediction of 1H and 13C NMR spectra is a powerful tool for characterizing molecules like "1H-Indazole, 3-(2-methylpropyl)-". researchgate.net

Theoretical Reaction Mechanism Studies and Transition State Analysis

Theoretical studies are pivotal in elucidating the mechanisms of chemical reactions involving indazoles. DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states. researchgate.netmdpi.com For the synthesis of indazoles, theoretical studies have helped to propose and validate reaction mechanisms, such as those involving cyclization steps. researchgate.netdiva-portal.org For example, DFT calculations have been used to explore the mechanism of 1,3-dipolar cycloaddition reactions to form the indazole ring. mdpi.comacs.org Understanding the transition state energies allows for the prediction of reaction feasibility and selectivity. nih.gov Such studies on related indazole syntheses can provide valuable insights into the formation of "1H-Indazole, 3-(2-methylpropyl)-". nih.govresearchgate.net

Structure Activity Relationship Sar Studies for 1h Indazole, 3 2 Methylpropyl Derivatives: Theoretical and in Vitro Perspectives

Design and Synthesis of 1H-Indazole, 3-(2-methylpropyl)- Analogues for SAR Elucidation

The design of analogues for SAR studies of 1H-Indazole, 3-(2-methylpropyl)- would systematically probe the contributions of its core structural components: the indazole ring, the 2-methylpropyl (isobutyl) group at the 3-position, and the hydrogen at the 1-position of the indazole ring.

Key Modification Sites for SAR Studies:

3-Position (Isobutyl Group): Modifications to the isobutyl group can provide insights into the size and nature of the binding pocket. This can involve altering the chain length, introducing branching, or incorporating cyclic structures.

Substitutions on the Benzene (B151609) Ring: The benzene portion of the indazole core presents multiple positions (4, 5, 6, and 7) for substitution. Introducing various functional groups such as halogens, alkyl, alkoxy, or nitro groups can modulate electronic properties, steric hindrance, and potential for hydrogen bonding, all of which can significantly affect biological activity.

The synthesis of these analogues would likely follow established routes for N-functionalization and C-C bond formation on the indazole scaffold. For instance, N1-alkylation can typically be achieved by treating the parent indazole with an appropriate alkyl halide in the presence of a base. Modifications to the 3-position would likely require a more complex multi-step synthesis, potentially starting from a different precursor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1H-Indazole, 3-(2-methylpropyl)- derivatives, a QSAR study would involve generating a dataset of analogues with their corresponding biological activities and then using statistical methods to build a predictive model.

Steps in a Typical QSAR Study:

Data Set Generation: A series of 1H-Indazole, 3-(2-methylpropyl)- analogues would be synthesized and their biological activities (e.g., IC50 values) determined through in vitro assays.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic descriptors: Hammett constants, partial charges.

Topological descriptors: Connectivity indices, shape indices.

Quantum chemical descriptors: HOMO/LUMO energies.

Model Development: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) would be employed to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR model might take the form of an equation like:

log(1/IC50) = β0 + β1LogP + β2σ + β3*Es

Where LogP represents lipophilicity, σ is the Hammett constant for a substituent on the benzene ring, and Es is a steric parameter. The coefficients (β) would indicate the relative importance of each property.

Mechanistic Insights from Structure-Activity Correlations at the Molecular Level

Correlating structural modifications with changes in biological activity provides valuable insights into the molecular interactions between the ligand and its biological target. For instance, if introducing a hydrogen bond donor at a specific position on the indazole ring leads to a significant increase in potency, it suggests the presence of a complementary hydrogen bond acceptor in the binding site of the target protein.

Hypothetical SAR Findings for 1H-Indazole, 3-(2-methylpropyl)- Derivatives:

Modification Observed Activity Change Inferred Mechanistic Insight
Increasing bulk at N1-positionDecrease in activitySteric hindrance in the binding pocket near the N1-position.
Replacing isobutyl with n-butylSimilar or slightly decreased activityThe binding pocket at the 3-position can accommodate linear chains, but the branching of the isobutyl group may be optimal.
Introducing an electron-withdrawing group at the 5-positionIncrease in activityPotential for a favorable electronic interaction (e.g., halogen bond) or an influence on the pKa of the indazole ring.
Introducing a hydroxyl group at the 6-positionSignificant increase in activityFormation of a key hydrogen bond with an amino acid residue in the target's active site.

This table presents hypothetical data for illustrative purposes.

These correlations, ideally supported by co-crystal structures of the ligands bound to their target, can guide the rational design of more potent and selective inhibitors.

Ligand Efficiency and Lipophilic Efficiency Metrics in Derivative Design

In modern drug discovery, optimizing for potency alone is often insufficient. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are important metrics for assessing the quality of a lead compound and its derivatives.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). It is calculated as: LE = -RTln(Kd) / N, where Kd is the binding affinity and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency efficiently in terms of its size.

Lipophilic Efficiency (LiPE): This metric relates potency to lipophilicity (LogP). It is calculated as: LiPE = pIC50 - LogP. High lipophilicity can lead to poor pharmacokinetic properties and off-target toxicity. A higher LiPE value indicates a more favorable balance between potency and lipophilicity.

During the optimization of 1H-Indazole, 3-(2-methylpropyl)- derivatives, these metrics would be continuously monitored. For example, if a modification significantly increases potency but also drastically increases LogP, the resulting LiPE might be lower, suggesting that this may not be a desirable optimization path. The goal is to identify derivatives that exhibit high potency and favorable efficiency metrics.

Mechanistic Investigations of Biological Interactions of 1h Indazole, 3 2 Methylpropyl

In Vitro Target Identification and Validation in Cell-Free Systems

Research into the specific molecular targets of 1H-Indazole, 3-(2-methylpropyl)- in cell-free systems has not been extensively published. While the broader class of indazole derivatives has been investigated for their interactions with various biological molecules, direct evidence identifying the protein or nucleic acid targets for this specific compound is not available in the public domain. nih.govnih.govnih.govnih.gov

Typically, target identification for a compound like 1H-Indazole, 3-(2-methylpropyl)- would involve screening it against a panel of purified enzymes or receptors to identify any binding or inhibitory activity. Techniques such as radiometric assays, fluorescence-based assays, or surface plasmon resonance would be employed to determine binding affinity and kinetics. The indazole scaffold is known to be a "privileged structure" in medicinal chemistry, with various derivatives showing activity against kinases, G-protein coupled receptors, and other enzyme classes. nih.govnih.govnih.gov For instance, some 1H-indazole-3-carboxamides have been identified as inhibitors of p21-activated kinase 1 (PAK1) and Glycogen Synthase Kinase 3β (GSK-3β). nih.govnih.gov However, without specific studies on 1H-Indazole, 3-(2-methylpropyl)-, its primary molecular targets remain speculative.

Table 1: In Vitro Target Binding Data for 1H-Indazole, 3-(2-methylpropyl)-

Target Assay Type Binding Affinity (Kd) Inhibition Constant (Ki)

Cellular Pathway Modulation Studies in Established Cell Lines

There is a lack of published research specifically detailing the effects of 1H-Indazole, 3-(2-methylpropyl)- on cellular pathways in established cell lines. Such studies are crucial for understanding the biological response a compound elicits at the cellular level.

Cellular pathway analysis for a novel compound would typically involve treating various cell lines (e.g., cancer cell lines or normal cell lines) with the compound and then analyzing changes in key signaling pathways. This can be accomplished through techniques like Western blotting to assess the phosphorylation status of pathway proteins, or through gene expression profiling using microarrays or RNA-sequencing. For example, other indazole derivatives have been shown to modulate pathways such as the PI3K/AKT/mTOR pathway, which is critical in cancer cell proliferation and survival. nih.gov Investigations would also typically explore effects on cell cycle progression and apoptosis. Without dedicated research, the specific pathways modulated by 1H-Indazole, 3-(2-methylpropyl)- are unknown.

Table 2: Cellular Pathway Modulation by 1H-Indazole, 3-(2-methylpropyl)-

Cell Line Pathway Investigated Observed Effect

Enzyme Kinetics and Inhibition Mechanism Studies (In Vitro)

No specific data from in vitro enzyme kinetics or inhibition mechanism studies for 1H-Indazole, 3-(2-methylpropyl)- are available in the scientific literature. These studies are fundamental to characterizing the nature of the interaction between a compound and its target enzyme.

Should a specific enzyme target be identified for 1H-Indazole, 3-(2-methylpropyl)-, kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. Lineweaver-Burk plots or other graphical analyses of the kinetic data would then elucidate the inhibitory mechanism. The indazole structure is present in numerous approved kinase inhibitors, which often exhibit ATP-competitive binding. nih.govnih.gov

Table 3: Enzyme Inhibition Profile of 1H-Indazole, 3-(2-methylpropyl)-

Enzyme Target IC50 Mechanism of Inhibition

Receptor Binding Assays and Ligand Efficacy Studies (In Vitro Models)

There are no publicly available results from receptor binding assays or ligand efficacy studies for 1H-Indazole, 3-(2-methylpropyl)-. Such assays are critical for identifying and characterizing interactions with cell surface or nuclear receptors.

Receptor binding assays typically use a radiolabeled ligand known to bind to the receptor of interest. nih.gov The ability of the test compound, in this case 1H-Indazole, 3-(2-methylpropyl)-, to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki). nih.gov Ligand efficacy studies would then determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. Given that some indazole-containing synthetic cannabinoids are potent agonists at cannabinoid receptors (CB1 and CB2), this receptor family could be a hypothetical area of investigation for 1H-Indazole, 3-(2-methylpropyl)-. nih.gov

Table 4: Receptor Binding and Efficacy Data for 1H-Indazole, 3-(2-methylpropyl)-

Receptor Binding Affinity (Ki) Efficacy (EC50/IC50) Functional Response

Modulation of Specific Biological Processes in Isolated Biological Systems

Specific studies on the modulation of biological processes by 1H-Indazole, 3-(2-methylpropyl)- in isolated biological systems are not documented in the available literature. These types of studies help to bridge the gap between molecular interactions and physiological effects.

Such investigations could involve using isolated tissues or organs to observe the compound's effect on a specific biological function, such as muscle contraction, nerve conduction, or inflammatory responses. For example, some indazole derivatives have demonstrated anti-inflammatory properties in certain assays. However, without experimental data, the effects of 1H-Indazole, 3-(2-methylpropyl)- on such systems remain unknown.

Table 5: Effects of 1H-Indazole, 3-(2-methylpropyl)- on Isolated Biological Systems

Biological System Process Measured Observed Modulation

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects

A definitive elucidation of the molecular mechanisms underlying any biological effects of 1H-Indazole, 3-(2-methylpropyl)- is not possible without foundational data from the previously mentioned areas of study.

Understanding the molecular mechanism of a compound involves integrating data from target identification, cellular pathway analysis, and functional assays to build a comprehensive picture of how the compound exerts its effects. For instance, if 1H-Indazole, 3-(2-methylpropyl)- were found to inhibit a specific kinase, further studies would investigate the downstream consequences of this inhibition on cellular signaling and function. The molecular mechanisms for many indazole derivatives have been linked to their ability to act as kinase inhibitors or receptor modulators. nih.govnih.gov

Table 6: Summary of Molecular Mechanisms for 1H-Indazole, 3-(2-methylpropyl)-

Biological Effect Proposed Molecular Mechanism Key Supporting Evidence

Metabolic Stability and Biotransformation Studies (In Vitro Hepatic Microsomes, Hepatocytes)

While direct metabolic studies on 1H-Indazole, 3-(2-methylpropyl)- are not specifically reported, the metabolism of structurally related indazole derivatives, particularly synthetic cannabinoids with an indazole core, has been investigated in vitro using human liver microsomes and hepatocytes. nih.govnih.govmdpi.comnih.gov These studies provide a basis for predicting the likely metabolic fate of 1H-Indazole, 3-(2-methylpropyl)-.

The primary metabolic pathways for indazole-containing compounds in hepatic microsomes are typically Phase I reactions, predominantly oxidation (hydroxylation) and hydrolysis. nih.govnih.govmdpi.comnih.gov For 1H-Indazole, 3-(2-methylpropyl)-, it is anticipated that hydroxylation would occur on the isobutyl group as well as on the benzene (B151609) ring of the indazole core. Subsequent Phase II metabolism, such as glucuronidation of the newly formed hydroxyl groups, would also be expected, particularly in hepatocyte models which contain both Phase I and Phase II enzymes. nih.govmdpi.com The rate of metabolism in these in vitro systems would determine the compound's intrinsic clearance and provide an estimate of its metabolic stability.

Table 7: Predicted In Vitro Metabolites of 1H-Indazole, 3-(2-methylpropyl)- in Hepatic Microsomes

Metabolite Biotransformation Pathway Predicted Structure
M1 Monohydroxylation of isobutyl group 1H-Indazole, 3-(2-hydroxy-2-methylpropyl)-
M2 Monohydroxylation of isobutyl group 1H-Indazole, 3-(3-hydroxy-2-methylpropyl)-
M3 Monohydroxylation of benzene ring 5-Hydroxy-1H-indazole, 3-(2-methylpropyl)-
M4 Monohydroxylation of benzene ring 6-Hydroxy-1H-indazole, 3-(2-methylpropyl)-

Emerging Applications of 1h Indazole, 3 2 Methylpropyl in Diverse Chemical Sciences

Role in Materials Science and Polymer Chemistry

An extensive search of current scientific literature and databases reveals no specific studies on the incorporation of 1H-Indazole, 3-(2-methylpropyl)- into functional polymers. While the broader class of indazole derivatives is recognized for its potential in creating polymers with unique properties due to the rigid and aromatic nature of the indazole ring, research has not yet extended to this particular 3-isobutyl substituted variant. The functionalization of polymers with specific small molecules can impart desirable characteristics such as thermal stability, photo-responsiveness, or specific binding capabilities. However, at present, there are no published findings detailing the synthesis or properties of polymers containing the 1H-Indazole, 3-(2-methylpropyl)- moiety.

Similarly, there is a lack of specific data regarding the application of 1H-Indazole, 3-(2-methylpropyl)- in the fields of organic electronics and optoelectronics. Indazole-containing compounds, in a general sense, have been explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electronic properties. nih.gov The nitrogen-rich heterocyclic structure can be tuned to influence charge transport and luminescence. nih.gov However, the specific electronic and photophysical properties of 1H-Indazole, 3-(2-methylpropyl)- have not been reported, and it has not been identified as a component in any organic electronic or optoelectronic device to date.

Catalytic Applications in Organic Transformations

A review of the chemical literature indicates that 1H-Indazole, 3-(2-methylpropyl)- has not been reported as a catalyst or a ligand in catalytic organic transformations. The indazole scaffold can, in some cases, act as a ligand for transition metals in catalysis, but there are no specific examples of the 3-isobutyl derivative being employed in this context. Research into new catalytic systems is a vibrant area of chemistry, but the potential of this particular compound remains unexplored.

Utilization as a Chemical Probe or Tool Compound in Mechanistic Biology

There is no published research detailing the use of 1H-Indazole, 3-(2-methylpropyl)- as a chemical probe or tool compound for studying biological mechanisms. Chemical probes are essential for dissecting complex biological pathways. While many indazole derivatives have been synthesized and evaluated for their biological activities, often as inhibitors of kinases or other enzymes, 1H-Indazole, 3-(2-methylpropyl)- has not been characterized for such purposes. nih.govnih.gov Its potential interactions with biological targets and its utility in mechanistic studies are currently unknown.

Advanced Analytical Methodologies for 1h Indazole, 3 2 Methylpropyl Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC, SFC)

Chromatographic techniques are fundamental for the separation of 1H-Indazole, 3-(2-methylpropyl)- from impurities and matrix components, as well as for assessing its purity. bloomtechz.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indazole derivatives. bloomtechz.com The choice of a suitable stationary phase and mobile phase is critical for achieving optimal separation. bloomtechz.com For a compound like 1H-Indazole, 3-(2-methylpropyl)-, reversed-phase HPLC is a common approach.

Table 1: Illustrative HPLC Parameters for the Analysis of Indazole Derivatives

Parameter Setting
Column C18 reversed-phase (e.g., 4.6 mm × 250 mm, 5 µm particle size) nih.gov
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) mdpi.comnih.gov
Elution Gradient elution is often employed to ensure the separation of compounds with a range of polarities nih.govacs.org
Flow Rate Typically in the range of 0.5-1.5 mL/min
Detection UV detection at a wavelength where the indazole ring shows strong absorbance (e.g., 210-300 nm)

This table presents typical parameters for the analysis of indazole derivatives and should be optimized for the specific analysis of 1H-Indazole, 3-(2-methylpropyl)-.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While some indazole derivatives may require derivatization to increase their volatility and thermal stability, GC can offer high resolution and sensitivity.

Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. SFC can provide fast and efficient separations and is compatible with a wide range of detectors, including mass spectrometers.

Hyphenated Techniques for Trace Analysis (LC-MS/MS, GC-MS/MS)

For the analysis of 1H-Indazole, 3-(2-methylpropyl)- at trace levels in complex matrices such as biological fluids, environmental samples, or forensic evidence, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of analytes in complex mixtures. nih.gov The use of Multiple Reaction Monitoring (MRM) enhances selectivity and sensitivity, allowing for the detection of the target analyte even in the presence of co-eluting matrix components. nih.gov

Table 2: Representative LC-MS/MS Parameters for Small Molecule Quantification

Parameter Setting
Ionization Source Electrospray Ionization (ESI), typically in positive ion mode for nitrogen-containing compounds
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion The protonated molecule [M+H]⁺ of 1H-Indazole, 3-(2-methylpropyl)-
Product Ions Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion
Collision Gas Argon is commonly used
Limit of Detection (LOD) Can reach sub-ng/mL levels, depending on the matrix and instrumentation nih.gov
Limit of Quantification (LOQ) Typically in the low ng/mL range, suitable for trace analysis nih.gov

This table provides illustrative parameters that would require optimization for the specific analysis of 1H-Indazole, 3-(2-methylpropyl)-.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Similar to LC-MS/MS, GC-MS/MS operating in MRM mode can provide excellent quantitative results for trace-level analysis. For non-volatile compounds, derivatization may be necessary prior to GC-MS analysis. nih.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and characterization of electroactive compounds like indazole derivatives. nih.gov Techniques such as cyclic voltammetry can be used to study the redox properties of 1H-Indazole, 3-(2-methylpropyl)-, providing insights into its electronic structure and potential for electrochemical detection. nih.gov

The development of chemically modified electrodes can enhance the selectivity and sensitivity of electrochemical detection. bohrium.com For instance, electrodes modified with specific nanomaterials can be designed to facilitate the oxidation or reduction of the target analyte, leading to a measurable current that is proportional to its concentration. bohrium.com These methods are particularly promising for the development of portable sensors for in-field analysis.

Advanced Spectroscopic Techniques for Quantitative Analysis

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primarily used for structural elucidation, they can also be adapted for quantitative analysis (qNMR and qIR). bloomtechz.com

Quantitative NMR (qNMR) is a powerful absolute quantification method that does not require a calibration curve with a standard of the analyte. By integrating the signal of the target analyte and comparing it to the signal of a certified internal standard of known concentration, the absolute amount of 1H-Indazole, 3-(2-methylpropyl)- in a sample can be determined with high precision and accuracy.

Advanced mass spectrometry techniques, such as High-Resolution Mass Spectrometry (HRMS) , provide highly accurate mass measurements, which can aid in the confirmation of the elemental composition of the analyte and its metabolites or degradation products. researchgate.net

Future Research Directions and Unaddressed Research Gaps for 1h Indazole, 3 2 Methylpropyl

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of 3-substituted indazoles, including 1H-Indazole, 3-(2-methylpropyl)-, has been approached through various methodologies. However, the quest for more efficient, sustainable, and versatile synthetic routes is a continuous effort in organic chemistry.

Future research should pivot towards the development of novel synthetic strategies that offer improvements in yield, regioselectivity, and atom economy. nih.govnih.govnih.govorganic-chemistry.org One promising area is the refinement of transition metal-catalyzed C-H activation and functionalization reactions. nih.govscilit.com These methods, which avoid the pre-functionalization of starting materials, could provide a more direct and environmentally benign route to 3-alkylated indazoles. For instance, rhodium(III)-catalyzed processes have shown efficacy in the synthesis of related indazole derivatives and could be adapted for the specific introduction of a 2-methylpropyl group. nih.gov

Another avenue for exploration is the use of silver(I)-mediated intramolecular oxidative C-H bond amination, which has been demonstrated to be effective for a variety of 3-substituted indazoles. nih.gov Further investigation into the substrate scope and optimization of reaction conditions for this method could lead to a highly efficient synthesis of 1H-Indazole, 3-(2-methylpropyl)-.

The 1,3-dipolar cycloaddition reaction between α-substituted α-diazomethylphosphonates and arynes presents another powerful tool for the synthesis of 3-alkyl-1H-indazoles. nih.govnih.govacs.org Research aimed at expanding the library of accessible diazo compounds and aryne precursors would broaden the applicability of this method.

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a technique that can significantly accelerate reaction rates and improve yields. jchr.org The application of microwave irradiation to existing or novel synthetic pathways for 1H-Indazole, 3-(2-methylpropyl)- could lead to more rapid and efficient production.

A comparative analysis of potential synthetic routes is presented in the table below:

Synthetic StrategyPotential AdvantagesResearch Focus
Transition Metal-Catalyzed C-H ActivationHigh atom economy, reduced wasteCatalyst development, substrate scope expansion
Silver(I)-Mediated C-H AminationHigh efficiency for 3-substituted indazolesOptimization for alkyl substituents
1,3-Dipolar CycloadditionVersatility in introducing substituentsDevelopment of new precursors
Microwave-Assisted SynthesisRapid reaction times, improved yieldsApplication to existing and novel routes

Deeper Mechanistic Understanding of Biological Interactions at the Atomic Level

While the indazole core is a well-established pharmacophore found in numerous FDA-approved drugs, the specific influence of the 3-(2-methylpropyl) substituent on biological activity is not well understood. nih.govnih.govnih.gov Future research must delve into the mechanistic details of how this alkyl group interacts with biological targets at an atomic level.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable for visualizing the binding modes of 1H-Indazole, 3-(2-methylpropyl)- within the active sites of target proteins. These studies can reveal crucial information about the specific intermolecular interactions, such as van der Waals forces and hydrophobic contacts, that the isobutyl group engages in. This, in turn, can inform the design of more potent and selective analogs.

Computational docking and molecular dynamics (MD) simulations are powerful predictive tools that can complement experimental approaches. mdpi.comnih.govresearchgate.net By modeling the dynamic behavior of the ligand-protein complex, researchers can gain insights into the stability of the binding interactions and the conformational changes induced upon binding. These computational studies can also help in identifying potential off-target effects and in prioritizing compounds for synthesis and biological evaluation. nih.gov

The development of structure-activity relationships (SARs) is also a critical research direction. mdpi.com By systematically modifying the 3-(2-methylpropyl) group and evaluating the corresponding changes in biological activity, a clearer picture of the structural requirements for optimal interaction with a given target can be established.

Expansion into New Niche Applications in Materials Science and Catalysis

The utility of indazole derivatives extends beyond the realm of medicinal chemistry into materials science and catalysis. researchgate.netresearchgate.net The unique electronic and photophysical properties of the indazole ring system make it an attractive building block for the design of novel functional materials.

Future research should explore the potential of 1H-Indazole, 3-(2-methylpropyl)- and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The 3-isobutyl group can influence the solid-state packing and intermolecular interactions of the indazole units, which in turn can affect the material's charge transport properties and photoluminescence.

In the field of catalysis, indazole-based ligands have been employed in various transition metal-catalyzed reactions. The nitrogen atoms of the indazole ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. Investigating the use of 1H-Indazole, 3-(2-methylpropyl)- as a ligand in catalytic processes could lead to the discovery of new and more efficient catalytic systems for a range of organic transformations.

Development of Advanced Computational Models for Predictive Research

The integration of computational chemistry has become a cornerstone of modern chemical research. For 1H-Indazole, 3-(2-methylpropyl)-, the development of advanced computational models holds the key to accelerating the discovery and optimization process.

Future research should focus on creating robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models specifically tailored for 3-alkyl-substituted indazoles. These models, built upon extensive experimental data, can be used to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives, thereby reducing the need for extensive and costly experimental screening.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of 1H-Indazole, 3-(2-methylpropyl)-. nih.govnih.gov These calculations can be used to rationalize reaction mechanisms, predict regioselectivity in synthetic reactions, and understand the nature of non-covalent interactions that govern its behavior in different environments. nih.govbeilstein-journals.org

The application of machine learning and artificial intelligence (AI) algorithms to large datasets of indazole derivatives represents a particularly exciting frontier. These approaches can identify complex patterns and relationships that may not be apparent through traditional analysis, leading to the design of novel compounds with desired properties.

Investigation of Supramolecular Interactions and Self-Assembly Properties

The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and has profound implications for materials science and drug delivery. The 1H-indazole moiety, with its capacity for hydrogen bonding, offers a rich platform for studying supramolecular interactions.

A survey of the Cambridge Crystallographic Database has revealed that 1H-indazoles can form dimers, trimers, and even chiral helical structures (catemers) in the solid state through N-H···N hydrogen bonds. rsc.org Future research should investigate the specific influence of the 3-(2-methylpropyl) group on the supramolecular assembly of 1H-Indazole, 3-(2-methylpropyl)-. The steric bulk of the isobutyl group may direct the formation of unique and potentially useful supramolecular architectures.

Techniques such as single-crystal X-ray diffraction, solid-state NMR, and vibrational circular dichroism (VCD) can be employed to characterize the self-assembled structures of this compound in detail. rsc.org Understanding how to control the self-assembly process could enable the rational design of new materials with tailored properties, such as gels, liquid crystals, and porous frameworks.

Methodological Advancements for Analysis and Characterization

The accurate and comprehensive characterization of 1H-Indazole, 3-(2-methylpropyl)- and its derivatives is paramount for all aspects of its research and development. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are routinely used, there is always room for methodological advancements. nih.govjchr.orgzenodo.org

Future research could focus on the development of more sensitive and high-throughput analytical methods for the detection and quantification of this compound in complex matrices. This is particularly relevant for pharmacokinetic and metabolic studies.

Advanced characterization techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD) can provide valuable information about the morphology and crystalline structure of solid-state forms of the compound. researchgate.netmdpi.com The application of these techniques can be crucial for understanding polymorphism, which can have significant implications for the physical and biological properties of a compound.

Furthermore, the development of chiral separation techniques for 1H-Indazole, 3-(2-methylpropyl)-, should it be found to exist in enantiomeric forms under certain conditions or as part of a larger chiral molecule, would be essential for studying the stereoselectivity of its biological interactions.

Q & A

Q. What are the optimal synthetic routes for 3-(2-methylpropyl)-1H-indazole, and how can structural confirmation be achieved?

The synthesis of 3-(2-methylpropyl)-1H-indazole typically involves nucleophilic substitution or alkylation reactions. For example, a route analogous to 3-(4-isobutyl-phenyl)-propanal synthesis (via isobutyl styrene intermediates) can be adapted, with modifications to accommodate the indazole core . Post-synthesis, structural confirmation requires a combination of 1H/13C NMR (to identify substituent positions and alkyl chain integration) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may further resolve stereochemical ambiguities in crystalline derivatives .

Q. Which analytical techniques are recommended for assessing purity and detecting impurities in this compound?

  • High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard for quantifying purity, as demonstrated in related indazole derivatives .
  • Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, particularly residual solvents or byproducts from alkylation steps.
  • Nuclear magnetic resonance (NMR) spectroscopy detects non-volatile impurities, such as regioisomers or incomplete substitution products. For example, impurities like 3-[4-(2-methylpropyl)phenyl]-propanoic acid (a common side product) can be flagged via characteristic carboxylate peaks in 13C NMR .

Q. What in vitro assays are commonly used to evaluate the biological activity of 3-(2-methylpropyl)-1H-indazole derivatives?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anti-inflammatory activity : COX-1/2 inhibition assays or TNF-α/IL-6 suppression in macrophage models .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic effects .

Advanced Research Questions

Q. How can computational modeling guide the prediction of pharmacological properties for this compound?

  • Density functional theory (DFT) : Optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular docking : Evaluates binding affinity to target proteins (e.g., tubulin for anticancer activity or COX-2 for anti-inflammatory effects). For example, indazole derivatives have been docked into tubulin’s colchicine-binding site to rationalize mitotic arrest mechanisms .
  • ADMET prediction : Tools like SwissADME forecast bioavailability, blood-brain barrier penetration, and metabolic pathways based on lipophilicity (LogP) and polar surface area .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Experimental variables : Control for differences in cell lines (e.g., primary vs. immortalized), dosage ranges, and solvent systems (DMSO vs. aqueous buffers).
  • Meta-analysis : Pool data from multiple studies to identify trends. For instance, if anti-inflammatory activity varies, compare IC50 values against shared targets like COX-2 .
  • Orthogonal assays : Validate results using alternative methods (e.g., confirm Western blot protein expression with ELISA) .

Q. What strategies improve the pharmacokinetic profile of 3-(2-methylpropyl)-1H-indazole derivatives?

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated amines or phosphate esters) to enhance solubility and oral bioavailability.
  • Formulation optimization : Use liposomal encapsulation or cyclodextrin complexes to improve plasma half-life .
  • Metabolic stabilization : Replace labile substituents (e.g., methyl groups) with halogens or bulky tert-butyl groups to reduce CYP450-mediated degradation .

Q. How does structure-activity relationship (SAR) analysis inform the design of novel analogs?

  • Alkyl chain modifications : Lengthening the 2-methylpropyl group may enhance lipophilicity and membrane permeability but could reduce solubility.
  • Heterocyclic substitutions : Replacing the indazole core with pyrazole or imidazole alters electronic effects and binding kinetics. For example, 3-piperazinyl indazole derivatives show enhanced anticancer activity due to improved hydrogen bonding .
  • Bioisosteric replacements : Substitute the isobutyl group with cyclopropyl or phenyl rings to balance steric and electronic properties .

Q. What methodologies evaluate the compound’s toxicity and safety in preclinical research?

  • In vitro cytotoxicity : MTT or LDH assays on normal cell lines (e.g., HEK293) to determine selectivity indices (IC50 ratios between cancerous and healthy cells) .
  • Genotoxicity screening : Ames test for mutagenicity or comet assay for DNA damage.
  • Acute toxicity studies : Rodent models assess LD50 and organ-specific toxicity (e.g., liver enzymes ALT/AST levels) .

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